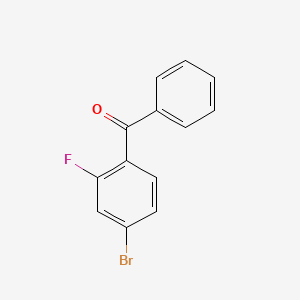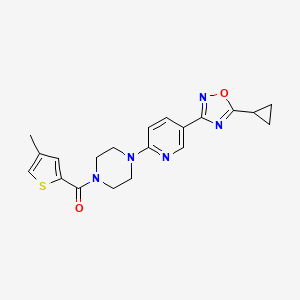
(4-Bromo-2-fluorophenyl)(phenyl)methanone
Descripción general
Descripción
“(4-Bromo-2-fluorophenyl)(phenyl)methanone” is a chemical compound with the linear formula C13H8BrFO . It has a molecular weight of 279.111 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom and a fluorine atom attached to different carbon atoms in the phenyl ring .Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Properties
Compounds with bromine and phenolic groups, such as (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives, have been synthesized and evaluated for their antioxidant properties. These studies reveal the potential of brominated phenolic compounds in acting as effective antioxidants, suggesting a similar research interest for (4-Bromo-2-fluorophenyl)(phenyl)methanone in exploring its antioxidant capabilities (Çetinkaya et al., 2012).
Crystal Structure Analysis
The crystal structure of similar bromophenol compounds, such as (5-bromo-2-hydroxyphenyl)(phenyl)methanone, has been determined, highlighting the importance of structural analysis in understanding the physicochemical properties of these compounds. Such analysis aids in the rational design of materials and molecules with desired properties (Kuang Xin-mou, 2009).
Fluorinated Fluorophores Synthesis
Research into fluorinated benzophenones and related compounds showcases the advancement in synthesizing fluorophores with enhanced photostability and spectroscopic properties. This work underscores the potential of this compound in the development of novel fluorinated materials for various applications, including imaging and sensing (Woydziak et al., 2012).
Antitumor Activity
Studies on derivatives of phenylmethanone, such as (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, have investigated their antitumor effects, demonstrating the compound's potential in inhibiting tubulin polymerization and inducing apoptosis in cancer cells. This suggests the potential for this compound and similar compounds in cancer research (Magalhães et al., 2013).
Material Science Applications
Research on fluorinated poly(aryl ether) containing 4-bromophenyl pendant groups demonstrates the compound's utility in creating materials with excellent thermal, oxidative, and dimensional stability, suggesting potential applications for this compound in the development of polymeric electrolyte membranes for fuel cells (Liu et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
(4-bromo-2-fluorophenyl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQRGFYWKQXNBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2563466.png)

![6-(2-methylbenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2563469.png)
![N-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyano-3-ethylaniline](/img/structure/B2563470.png)


![1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B2563475.png)
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2563477.png)
![2-Bromo-N-[cyano-(2-methoxyphenyl)methyl]benzamide](/img/structure/B2563479.png)
![Methyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2563481.png)
![5-(cinnamylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2563483.png)

![2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2563488.png)